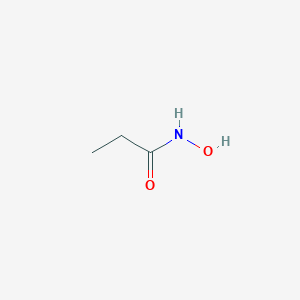

n-hydroxypropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Inhibitor:

The hydroxamic acid functional group in PHA allows it to form chelates with metal ions. This property is exploited in many other hydroxamic acids, which act as inhibitors of metalloenzymes - enzymes that require a metal ion for their activity. Research could explore if PHA can inhibit specific metalloenzymes involved in various biological processes.

Iron Chelation:

Due to its ability to chelate metal ions, PHA could be investigated for its iron-chelating properties. Iron chelators are used in medicine to treat iron overload conditions and may have applications in other areas such as reducing iron-mediated oxidative damage in cells [].

Siderophore Mimic:

Siderophores are iron-chelating compounds produced by bacteria to acquire iron from their environment. The structural similarity of PHA to some natural siderophores suggests it could be studied as a potential siderophore mimic []. Understanding how PHA interacts with iron uptake systems in bacteria could have implications for developing new strategies to combat bacterial infections.

Material Science Applications:

The ability of hydroxamic acids to chelate metal ions has led to their exploration in material science applications. For instance, some hydroxamic acids can form complexes with lanthanide metals, which are used in various technological applications []. Research could investigate if PHA has similar properties and could be used in the development of new materials.

N-hydroxypropanamide is an organic compound characterized by the presence of both a hydroxyl group and an amide group attached to a propanamide backbone. Its molecular formula is with a molecular weight of approximately 89.09 g/mol. This compound is recognized for its unique structural features that enable it to participate in various

PHA's mechanism of action revolves around its ability to inhibit the enzyme urease. Urease plays a crucial role in some bacterial infections by breaking down urea, a component of urine, and generating ammonia. Ammonia can contribute to the formation of kidney stones and worsen existing infections []. By inhibiting urease, PHA can potentially reduce ammonia production and its associated complications.

- Mild skin and eye irritation upon contact.

- Potential respiratory irritation if inhaled.

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

- Reduction: The amide group can be reduced to yield amines.

- Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amide groups can be replaced by other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Research indicates that N-hydroxypropanamide exhibits potential biological activity, particularly in the context of enzyme inhibition and modulation of biological pathways. Its structure allows it to interact with specific molecular targets, potentially influencing enzymatic activities and cellular processes. Studies have explored its role as a precursor in drug development and its effects on various biological systems .

N-hydroxypropanamide can be synthesized through several methods:

- Direct Reaction: A common method involves the reaction of propanoyl chloride with hydroxylamine in the presence of a base, leading to the formation of N-hydroxypropanamide.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to facilitate the reaction between hydroxylamine and propanoyl derivatives .

- Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are often employed to isolate the pure compound from reaction mixtures.

N-hydroxypropanamide has diverse applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and potential therapeutics.

- Organic Synthesis: The compound is utilized in synthetic chemistry as a building block for more complex molecules.

- Agricultural Chemistry: Research is ongoing into its potential use in agrochemicals due to its biological activity .

Studies on N-hydroxypropanamide's interactions focus on its ability to bind with enzymes and receptors, which may lead to therapeutic effects or modulate biological pathways. The compound's functional groups allow it to form hydrogen bonds and engage in hydrophobic interactions, enhancing its potential as a pharmacological agent. Specific interaction studies highlight its role in enzyme inhibition mechanisms and its effects on metabolic pathways .

Several compounds share structural similarities with N-hydroxypropanamide, which can be compared based on their functional groups and reactivity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Hydroxyphthalimide | Contains a phthalimide structure; used as an oxidant. | |

| 3-Hydroxypropanamide | Similar backbone but lacks the hydroxylamine functionality. | |

| N-Ethyl-3-hydroxypropanamide | Ethyl substitution provides different solubility and reactivity properties. | |

| 3-Chloro-N-hydroxypropanamide | Chlorine substitution introduces electrophilic reactivity. |

Uniqueness

N-hydroxypropanamide is unique due to its combination of both hydroxyl and amide functionalities on the same carbon chain, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This dual functionality allows for versatile applications in both synthetic chemistry and biological research .